![molecular formula C15H19NO2 B13452374 Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate](/img/structure/B13452374.png)
Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{2-benzyl-2-azabicyclo[211]hexan-1-yl}acetate is a complex organic compound characterized by its unique bicyclic structure This compound is part of the azabicyclohexane family, which is known for its rigid and strained ring systems
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate typically involves a series of steps starting from readily available precursors. One common method involves the [2+2] cycloaddition reaction, which is a photochemical process that forms the bicyclic core of the compound. This reaction can be initiated using UV light and typically requires specific conditions such as low temperatures and inert atmospheres to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical [2+2] cycloaddition process. This requires specialized equipment to handle large volumes and maintain the necessary reaction conditions. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate undergoes various types of chemical reactions, including:
Reduction: This process involves the addition of hydrogen atoms, usually facilitated by reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles and electrophiles: Halides, amines, and other reactive species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism by which methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets with high specificity. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol: This compound shares a similar core structure but differs in its functional groups.
Azabicyclo[2.1.1]hexane Piperazinium Salt: Another related compound with a similar bicyclic structure but different substituents
Uniqueness
Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate is unique due to its specific ester functional group, which imparts different chemical properties and reactivity compared to its analogs. This makes it particularly valuable in applications where ester functionality is desired .
Propiedades
Fórmula molecular |
C15H19NO2 |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
methyl 2-(2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl)acetate |
InChI |
InChI=1S/C15H19NO2/c1-18-14(17)9-15-7-13(8-15)11-16(15)10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Clave InChI |
NCCYUZANUJHVFP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC12CC(C1)CN2CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,4H,5H-benzo[g]indole-3-carboxylic acid](/img/structure/B13452292.png)
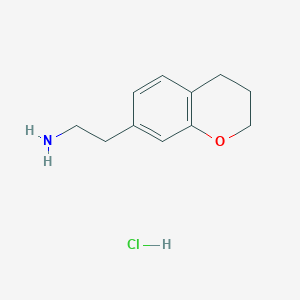
![2-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride](/img/structure/B13452317.png)
![Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide](/img/structure/B13452318.png)
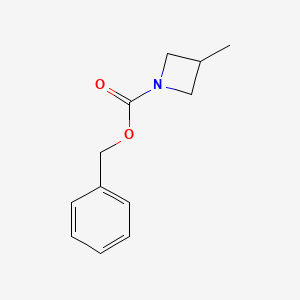
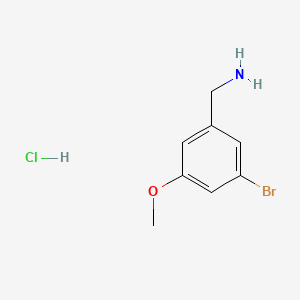
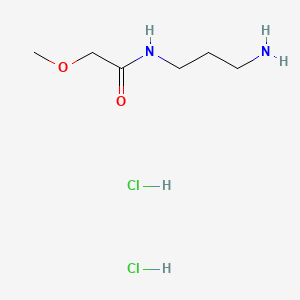
![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride](/img/structure/B13452355.png)
![3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B13452366.png)
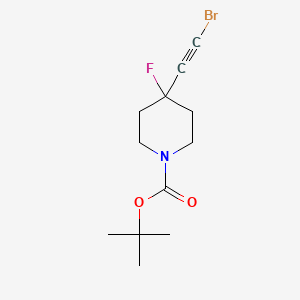

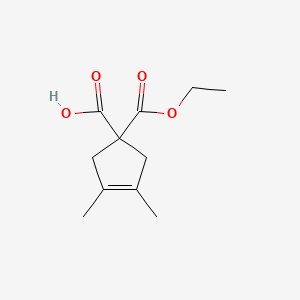
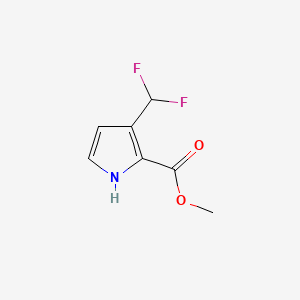
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13452392.png)
